4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate
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Overview
Description
4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate is an organic compound with the molecular formula C21H20O6S It is a sulfonate ester derived from benzenesulfonic acid and is characterized by the presence of benzyloxy and dimethoxy substituents on the phenyl rings
Mechanism of Action
Target of Action
The primary target of 4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
This compound interacts with its target, the EGFR kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the EGFR kinase, leading to changes in cell growth and proliferation.
Biochemical Pathways
The compound’s action on EGFR kinase affects the EGFR signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting EGFR kinase, the compound disrupts this pathway, potentially leading to the inhibition of cancer cell growth.
Pharmacokinetics
The compound’s ability to inhibit egfr kinase at a concentration of 205µM suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of EGFR kinase by this compound can lead to potent antiproliferative results against certain cancer cell lines . For instance, it has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate typically involves the esterification of benzenesulfonic acid with 4-(benzyloxy)phenol and 3,4-dimethoxybenzene. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The benzyloxy and dimethoxy groups can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: The sulfonate ester can be reduced to the corresponding sulfonic acid or sulfonamide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Sulfonic acids, sulfonamides.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenyl benzenesulfonate
- 4-(Methoxy)phenyl 3,4-dimethoxybenzenesulfonate
- 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate
Uniqueness
4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate is unique due to the presence of both benzyloxy and dimethoxy substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 3,4-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6S/c1-24-20-13-12-19(14-21(20)25-2)28(22,23)27-18-10-8-17(9-11-18)26-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLNQWWLJUSYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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